molecular formula C11H13NO3 B13172277 Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate

Cat. No.: B13172277
M. Wt: 207.23 g/mol
InChI Key: CMPNPCNKZIUTDA-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate is a chemical compound with the molecular formula C11H13NO3 It is a derivative of benzoxazepine, a bicyclic compound containing both benzene and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone in the presence of a base to form the benzoxazepine ring system . The esterification of the resulting compound with methanol yields the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,5-benzoxazepine: Similar in structure but lacks the tetrahydro and carboxylate groups.

    1,4-Benzodiazepine: Contains a benzene and diazepine ring but differs in the nitrogen positioning and ring saturation.

    1,4-Benzoxazepine-2-one: Contains a carbonyl group at the second position, differing from the methyl ester group.

Uniqueness

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)9-4-2-3-8-7-12-5-6-15-10(8)9/h2-4,12H,5-7H2,1H3

InChI Key

CMPNPCNKZIUTDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1OCCNC2

Origin of Product

United States

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